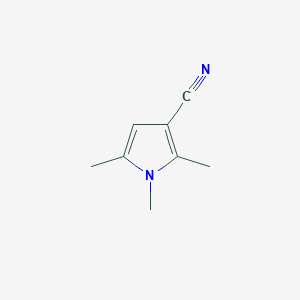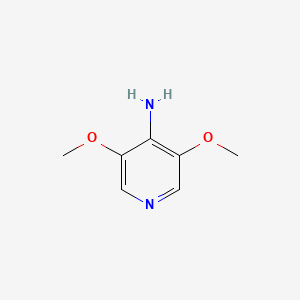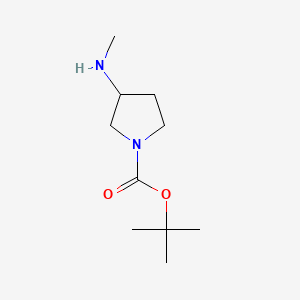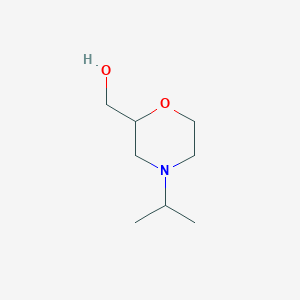![molecular formula C11H7N3 B1521421 [2,3'-Bipyridine]-4-carbonitrile CAS No. 1214370-19-0](/img/structure/B1521421.png)
[2,3'-Bipyridine]-4-carbonitrile
概要
説明
Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl rings . They are colorless solids, soluble in organic solvents and slightly soluble in water . Bipyridines are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Molecular Structure Analysis
The molecular structure of bipyridines depends on the orientation of the two pyridyl rings . The presence of the carbonitrile group in “[2,3’-Bipyridine]-4-carbonitrile” would likely influence its molecular structure.Chemical Reactions Analysis
Bipyridine compounds strongly coordinate with metal centers, which can affect their reactivity . The specific chemical reactions that “[2,3’-Bipyridine]-4-carbonitrile” undergoes would depend on its molecular structure and the conditions under which it is used.Physical And Chemical Properties Analysis
The physical and chemical properties of bipyridines can vary depending on their specific structure . For “[2,3’-Bipyridine]-4-carbonitrile”, these properties would likely be influenced by the presence of the carbonitrile group.科学的研究の応用
Transition-Metal Catalysis
[2,3’-Bipyridine]-4-carbonitrile acts as an excellent ligand in transition-metal catalysis due to its ability to coordinate with metal centers. This coordination is crucial for various catalytic processes, including cross-coupling reactions like Suzuki, Negishi, and Stille coupling. The compound’s structure allows for the formation of complex catalyst systems that can facilitate reactions with high precision and efficiency .
Photosensitizers in Solar Energy Conversion
The compound’s electronic properties make it suitable for use as a photosensitizer in solar energy conversion. It can absorb light and transfer the energy to a reactant, facilitating photochemical transformations. This application is significant in the development of solar cells and other photovoltaic devices .
Supramolecular Chemistry
In supramolecular chemistry, [2,3’-Bipyridine]-4-carbonitrile can form the basis of larger structures through non-covalent interactions. These interactions include hydrogen bonding and π-π stacking, which are essential for creating complex architectures with specific functions, such as molecular recognition or self-assembly processes .
Biologically Active Molecules
This compound serves as a precursor or intermediate in the synthesis of biologically active molecules. Its structural features allow for interaction with biological targets, which can be exploited in drug design and the development of therapeutic agents .
Electrochemical Applications
Due to its electrochemical properties, [2,3’-Bipyridine]-4-carbonitrile is used in the development of electrochemical sensors and devices. It can participate in redox reactions, which is valuable for sensing applications and energy storage systems .
Material Chemistry
The compound’s versatility extends to material chemistry, where it is used to modify the properties of materials. For example, it can be incorporated into polymers or coatings to enhance their stability, conductivity, or responsiveness to external stimuli .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-pyridin-3-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-7-9-3-5-14-11(6-9)10-2-1-4-13-8-10/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYQZMFCIXKNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(Dimethylamino)methyl]pyridin-2-amine](/img/structure/B1521346.png)




![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B1521351.png)



